molecular formula C10H11N3O2 B1592925 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid methoxy-methyl-amide CAS No. 944936-49-6

1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid methoxy-methyl-amide

Katalognummer: B1592925
CAS-Nummer: 944936-49-6
Molekulargewicht: 205.21 g/mol
InChI-Schlüssel: HGYNJNSMXQICAI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid methoxy-methyl-amide is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of a broader class of pyrrolo[2,3-b]pyridine derivatives, which are known for their diverse biological activities, particularly as inhibitors of various enzymes and receptors .

Vorbereitungsmethoden

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid methoxy-methyl-amide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving pyridine derivatives and suitable reagents.

    Introduction of the Carboxylic Acid Group: This step often involves the use of carboxylation reactions.

    Methoxy-Methyl-Amide Formation:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .

Analyse Chemischer Reaktionen

1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid methoxy-methyl-amide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

    Amidation: This reaction is crucial for forming the methoxy-methyl-amide group.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Synthesis Overview

  • Step 1: Formation of the pyrrolo[2,3-b]pyridine core through cyclization.
  • Step 2: Introduction of the carboxylic acid group via oxidation.
  • Step 3: Formation of the methoxy-methyl-amide through amination reactions.

Anticancer Activity

Research indicates that derivatives of 1H-pyrrolo[2,3-b]pyridine exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that these compounds can inhibit cell proliferation in breast cancer cell lines such as MCF-7 and MDA-MB-231 .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Compound AMCF-727.7
Compound AMDA-MB-23139.2
Compound BNIH-3T3 (normal)>100

FGFR Inhibition

The compound has been identified as a potent inhibitor of FGFR signaling pathways, which are critical in various cancers. By blocking these pathways, the compound can induce apoptosis in cancer cells and inhibit their growth .

Table 2: FGFR Inhibition Potency

CompoundFGFR1 IC50 (nM)Cell LineReference
Compound C19004T1
Compound CNot specifiedMDA-MB-231

Case Studies and Research Findings

Several studies have documented the effectiveness of these compounds in preclinical models:

  • A study demonstrated that specific derivatives showed selective toxicity towards cancer cells while maintaining low toxicity towards normal cells, indicating their potential for targeted cancer therapy .
  • Another research effort focused on structure-based drug design to optimize the binding affinity of these compounds to FGFRs, leading to improved efficacy in inhibiting cancer cell growth .

Wirkmechanismus

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid methoxy-methyl-amide involves its interaction with molecular targets such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to reduced cell proliferation and increased apoptosis in cancer cells. The pathways involved include the RAS-MEK-ERK and PI3K-Akt signaling pathways .

Vergleich Mit ähnlichen Verbindungen

1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid methoxy-methyl-amide can be compared with other pyrrolo[2,3-b]pyridine derivatives, such as:

    1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid: Similar core structure but different functional groups.

    1H-Pyrrolo[2,3-b]pyridine-4-carboxamide: Another derivative with variations in the amide group.

    1H-Pyrrolo[2,3-b]pyridine-6-carboxylic acid: Differing in the position of the carboxylic acid group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct biological activities and potential therapeutic applications .

Biologische Aktivität

1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid methoxy-methyl-amide (commonly referred to as PMMA) is a heterocyclic compound that has attracted significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of PMMA, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₀H₁₁N₃O₂
  • Molecular Weight : Approximately 201.21 g/mol
  • CAS Number : 944936-49-6

The compound features a pyrrolopyridine structure, characterized by a pyridine ring fused to a pyrrole ring, which is known for its pharmacological properties.

PMMA exerts its biological effects primarily through interaction with various molecular targets:

  • Fibroblast Growth Factor Receptors (FGFRs) : PMMA has been shown to inhibit FGFR activity, which is crucial in several signaling pathways related to cell proliferation and differentiation. This inhibition can lead to the suppression of tumor growth and metastasis in cancer models .
  • Enzyme Inhibition : The compound also demonstrates the ability to inhibit specific enzymes involved in cancer cell proliferation, potentially offering anticancer effects. This includes modulation of pathways associated with apoptosis and cellular signaling .

Anticancer Properties

Research indicates that PMMA possesses significant anticancer potential. It has been evaluated against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis.

Cell Line IC50 (µM) Effect
A431 (epidermoid carcinoma)< 10Growth inhibition
HepG2 (liver carcinoma)< 15Induction of apoptosis
HCT-15 (colon carcinoma)< 20Cytotoxic effects

The structure-activity relationship (SAR) studies suggest that modifications in the methoxy and methyl groups significantly influence the compound's potency against these cell lines .

Other Biological Activities

In addition to its anticancer properties, PMMA has been investigated for other biological activities:

  • Antimicrobial Activity : Preliminary studies indicate that PMMA may exhibit antimicrobial properties, although further research is necessary to quantify this activity.
  • Neuroprotective Effects : Some derivatives of pyrrolopyridine compounds have shown promise in neuroprotection, suggesting potential applications in neurodegenerative diseases .

Pharmacokinetics

PMMA displays favorable pharmacokinetic properties:

  • Metabolic Stability : Related compounds have demonstrated good metabolic stability and oral bioavailability, which are critical for therapeutic applications.
  • Bioavailability : Studies suggest that PMMA maintains effective concentrations in systemic circulation, enhancing its potential as a therapeutic agent .

Case Studies

  • In Vivo Studies on Tumor Models : In mouse models of cancer, administration of PMMA resulted in significant tumor reduction compared to control groups. The study highlighted the compound's ability to inhibit tumor angiogenesis and promote apoptosis in malignant cells.
  • Synergistic Effects with Other Chemotherapeutics : Research has indicated that PMMA may enhance the efficacy of existing chemotherapeutic agents when used in combination therapies, suggesting a potential role as an adjunct treatment in cancer therapy .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid methoxy-methyl-amide?

  • Methodological Answer : The compound is typically synthesized via multi-step protocols. A common approach involves cyclization of precursors (e.g., amino acids and aldehydes) to form the pyrrolopyridine core, followed by functionalization steps to introduce the methoxy-methyl-amide group. For example, coupling reactions using carbodiimide-based reagents (e.g., EDC/HOBt) under anhydrous conditions at 0–5°C can achieve yields >70%. Post-synthesis purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradients) or recrystallization (ethanol/water) is critical to isolate high-purity product .

Q. How is the structural integrity of this compound validated in academic research?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) confirms the fused pyrrolopyridine scaffold and substituent positions. For instance, the methoxy group typically appears as a singlet at ~3.8 ppm in ¹H NMR. High-resolution mass spectrometry (HRMS) and elemental analysis (C, H, N within ±0.4% of theoretical values) further validate molecular composition. Purity (>95%) is assessed via HPLC with C18 columns and UV detection at 254 nm .

Q. What are the key physicochemical properties influencing its solubility and reactivity?

  • Methodological Answer : The compound’s amphoteric nature (carboxylic acid and amide groups) dictates pH-dependent solubility. Solubility in polar aprotic solvents (e.g., DMSO, DMF) is high (>50 mg/mL), while aqueous solubility is limited (<1 mg/mL at pH 7). Reactivity studies show susceptibility to hydrolysis under strong acidic/basic conditions, necessitating storage at −20°C in inert atmospheres .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for derivatives of this compound?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antibacterial vs. antitumor efficacy) often arise from structural variations (e.g., substituent positioning). To address this:

  • Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm target specificity.
  • Perform SAR studies by synthesizing analogs with systematic substitutions (e.g., replacing methoxy with ethoxy or halogens).
  • Apply computational docking (AutoDock Vina) to predict binding affinities to targets like FGFR kinases, followed by experimental validation via SPR or ITC .

Q. What strategies are recommended for optimizing reaction yields in large-scale synthesis?

  • Methodological Answer : Scale-up challenges include exothermic reactions and byproduct formation. Mitigation strategies:

  • Use flow chemistry reactors for controlled temperature/pressure during cyclization.
  • Employ catalytic systems (e.g., Pd/C for hydrogenation steps) to reduce reagent waste.
  • Optimize solvent systems (e.g., switching from THF to MeCN for improved mixing) and employ in-line FTIR for real-time reaction monitoring .

Q. How can computational modeling predict the compound’s reactivity in novel reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model electron distribution and reactive sites. For example:

  • Fukui indices identify nucleophilic/electrophilic regions (e.g., amide nitrogen as a nucleophile).
  • Transition state analysis predicts regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura at C3 vs. C5 positions).
  • MD simulations (AMBER) assess stability in biological matrices, guiding derivatization for enhanced pharmacokinetics .

Q. What analytical techniques differentiate polymorphic forms of this compound?

  • Methodological Answer : Polymorph characterization involves:

  • X-ray diffraction (PXRD) to identify crystal lattice variations.
  • Differential Scanning Calorimetry (DSC) to detect melting point differences (>5°C between forms).
  • Solid-state NMR (¹³C CP/MAS) to resolve hydrogen-bonding patterns in amorphous vs. crystalline phases .

Q. Data-Driven Research Considerations

Q. How should researchers address discrepancies in reported biological half-lives of related pyrrolopyridine derivatives?

  • Methodological Answer : Variability in metabolic stability (e.g., CYP450-mediated degradation) requires:

  • Comparative studies using liver microsomes from multiple species (human, rat, mouse).
  • LC-MS/MS quantification of parent compound and metabolites.
  • Structural modification (e.g., deuteration at labile sites) to prolong half-life .

Q. What are the best practices for ensuring reproducibility in SAR studies?

  • Methodological Answer : Standardize protocols:

  • Use identical cell lines (e.g., HEK293 for kinase assays) and passage numbers.
  • Validate purity of intermediates with LC-MS before proceeding.
  • Include positive/negative controls (e.g., staurosporine for cytotoxicity) in all assays .

Q. How can researchers leverage structural analogs to elucidate the compound’s mechanism of action?

  • Methodological Answer : Design analogs with:
  • Fluorine tags (¹⁹F NMR) to track binding in real time.
  • Photoaffinity probes (e.g., benzophenone) for target identification via pull-down assays.
  • Isotope-labeled versions (¹³C/¹⁵N) for detailed interaction mapping using NMR .

Eigenschaften

IUPAC Name

N-methoxy-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-13(15-2)10(14)8-5-7-3-4-11-9(7)12-6-8/h3-6H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGYNJNSMXQICAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CN=C2C(=C1)C=CN2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40640141
Record name N-Methoxy-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944936-49-6
Record name N-Methoxy-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944936-49-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methoxy-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid methoxy-methyl-amide
Reactant of Route 2
Reactant of Route 2
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid methoxy-methyl-amide
Reactant of Route 3
Reactant of Route 3
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid methoxy-methyl-amide
Reactant of Route 4
Reactant of Route 4
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid methoxy-methyl-amide
Reactant of Route 5
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid methoxy-methyl-amide
Reactant of Route 6
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid methoxy-methyl-amide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.